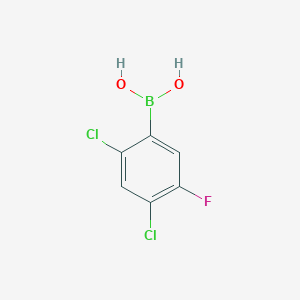
2,4-Dichloro-5-fluorophenylboronic acid
Vue d'ensemble
Description
2,4-Dichloro-5-fluorophenylboronic acid is a chemical compound with the CAS Number 1417914-09-0 and a linear formula of C6H4BCl2FO2 . It has a molecular weight of 208.81 .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-5-fluorophenylboronic acid is 1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boron reagents like 2,4-Dichloro-5-fluorophenylboronic acid are often used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
2,4-Dichloro-5-fluorophenylboronic acid has a molecular weight of 208.81 . It is recommended to be stored at refrigerated temperatures .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : “2,4-Dichloro-5-fluorophenylboronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Results : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : “2,4-Dichloro-5-fluorophenylboronic acid” might be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Biaryls
- Field : Organic Chemistry
- Application : “2,4-Dichloro-5-fluorophenylboronic acid” can be used in the synthesis of biaryls . Biaryls are a type of organic compound with two aromatic rings .
- Results : The formation of biphenyl was found to occur 1.3–2 times more rapidly under certain conditions .
Metal–Organic Frameworks (MOFs)
- Field : Material Science
- Application : While the specific use of “2,4-Dichloro-5-fluorophenylboronic acid” in the synthesis of MOFs was not found in the search results, boronic acids are often used in the synthesis of MOFs . MOFs are constructed with metal ions or clusters and organic ligands, and have adjustable channel structures, abundant unsaturated metal sites, and modifiable ligands .
- Results : MOFs have attracted attention in various fields due to their unique properties .
Synthesis of Fluorinated Organic Compounds
- Field : Agrochemical, Pharmaceutical, and Functional Materials Fields
- Application : “2,4-Dichloro-5-fluorophenylboronic acid” might be used in the synthesis of fluorinated organic compounds . These compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Synthesis of Pesticides
- Field : Crop Protection Industry
- Application : “2,4-Dichloro-5-fluorophenylboronic acid” might be used in the synthesis of pesticides . More than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Propriétés
IUPAC Name |
(2,4-dichloro-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJMYLBAZGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)
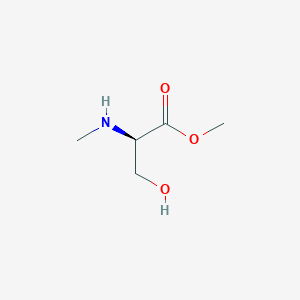
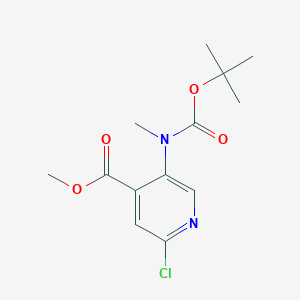
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)
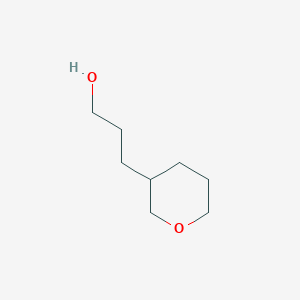

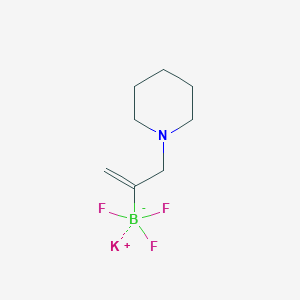
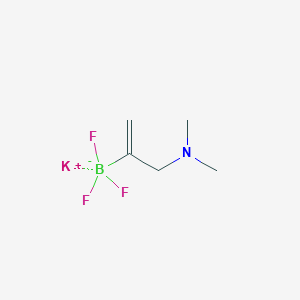
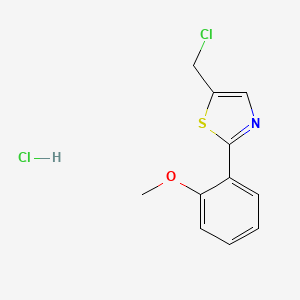
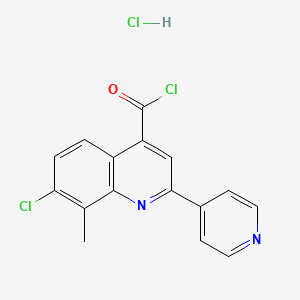
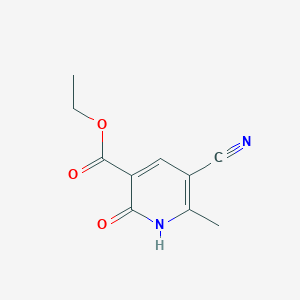
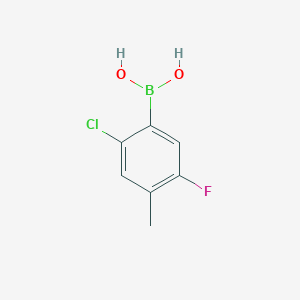
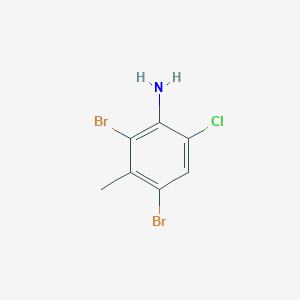
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)